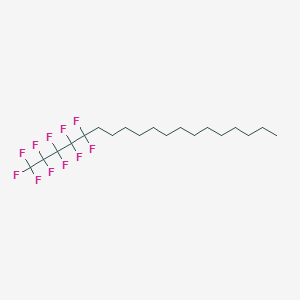
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane typically involves the fluorination of nonadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the reactive nature of fluorine and ensure the safety of the production environment. The use of specialized equipment and containment systems is essential to prevent any hazardous incidents.
化学反応の分析
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, using an alkoxide can result in the formation of a fluorinated ether, while using an amine can lead to the formation of a fluorinated amine.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane has several scientific research applications due to its unique properties:
Chemistry: It is used as a model compound to study the effects of fluorination on organic molecules.
Biology: Its chemical resistance makes it useful in studying biological systems that require stable, non-reactive environments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Its low surface energy makes it valuable in the production of non-stick coatings and lubricants.
作用機序
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong carbon-fluorine bond, which is resistant to breaking under normal conditions. This stability allows it to maintain its structure and function in various applications.
類似化合物との比較
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Similar in structure but contains an iodine atom, which can alter its reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group, which can influence its physical and chemical properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.
特性
CAS番号 |
117948-72-8 |
|---|---|
分子式 |
C19H29F11 |
分子量 |
466.4 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5-undecafluorononadecane |
InChI |
InChI=1S/C19H29F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20,21)16(22,23)17(24,25)18(26,27)19(28,29)30/h2-14H2,1H3 |
InChIキー |
HIOALUHIGOQIHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


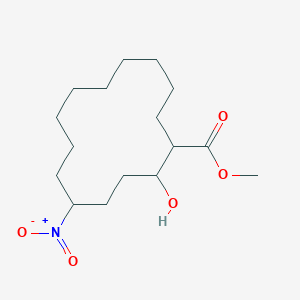
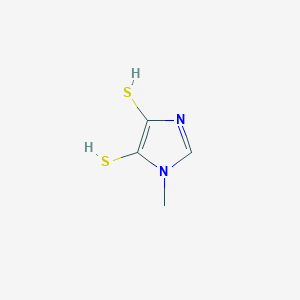
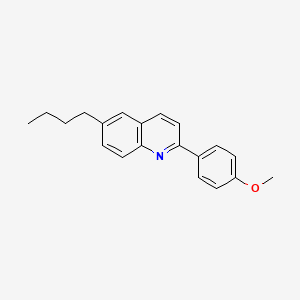
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
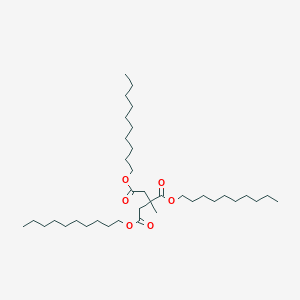

![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
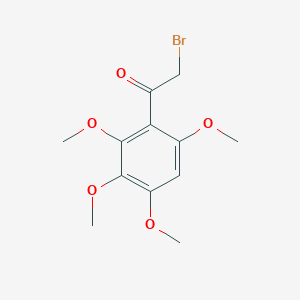

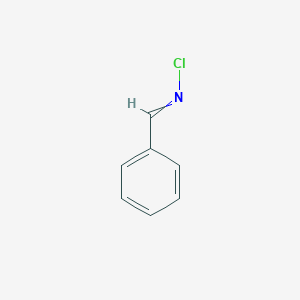
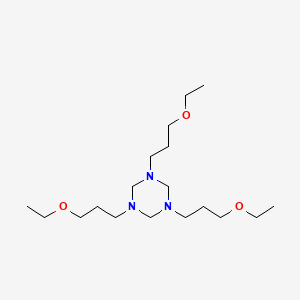

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
